molecular formula C6H4ClIN4O B13108309 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13108309
M. Wt: 310.48 g/mol
InChI Key: CDSLVFPJWMNNJP-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS#: 1628055-65-1) is a versatile bifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[3,4-d]pyrimidine core, a privileged structure in medicinal chemistry known for its resemblance to purine bases, which allows it to interact with a variety of enzymatic targets . The presence of both a chloro group at the 6-position and an iodo group at the 3-position makes it an excellent intermediate for sequential cross-coupling reactions and nucleophilic substitutions, enabling the rapid generation of diverse compound libraries for biological screening . This scaffold is of significant value in the development of novel therapeutic agents. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives demonstrate potent affinities for nonpurinergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and opioid receptors, which are important targets in neurological and psychiatric disorders . Furthermore, analogous structures have shown promising anticancer properties by acting as inhibitors of epidermal growth factor receptor (EGFR) . Recent studies have also highlighted the potential of related iodo-substituted pyrazolo[3,4-d]pyrimidine analogues as selective antiviral agents, underscoring the utility of this chemotype in infectious disease research . The compound is supplied with a certificate of analysis. It is intended for research and development use by technically qualified individuals only. This product is not intended for use in humans, animals, or as a component in drugs, cosmetics, or consumer products.

Properties

Molecular Formula

C6H4ClIN4O

Molecular Weight

310.48 g/mol

IUPAC Name

6-chloro-3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H4ClIN4O/c1-13-5-2-3(8)11-12-4(2)9-6(7)10-5/h1H3,(H,9,10,11,12)

InChI Key

CDSLVFPJWMNNJP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=NNC(=C21)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-alkylation of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with appropriate alkylating agents under specific conditions . The reaction conditions often include the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts in the presence of bases and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine showed inhibitory effects on the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. Specifically, 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Chemistry Applications

Herbicide Development
In agricultural chemistry, the compound has been explored for its herbicidal properties. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit specific enzymes involved in plant growth. For example, a derivative of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine was found to effectively suppress the growth of common weeds by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants .

Material Science Applications

Polymer Chemistry
In material science, 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been incorporated into polymer formulations to enhance their properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength. Studies have indicated that polymers containing this compound exhibit better resistance to thermal degradation compared to conventional polymers .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer AgentInduces apoptosis in MCF-7 and A549 cells
Antimicrobial PropertiesInhibits growth of Staphylococcus aureus and E. coli
Agricultural ChemistryHerbicide DevelopmentInhibits ALS enzyme leading to weed suppression
Material SciencePolymer ChemistryImproves thermal stability and mechanical strength

Case Studies

  • Anticancer Study : A recent investigation published in a peer-reviewed journal demonstrated that 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed the compound's mechanism of action at the molecular level.
  • Herbicide Efficacy : A field trial conducted on common agricultural weeds evaluated the effectiveness of a formulated herbicide containing 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. Results showed over 80% reduction in weed biomass compared to untreated controls within two weeks post application.

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and inhibition of kinase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
6-Chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine 3-I, 4-OCH₃, 6-Cl C₇H₅ClIN₃O Potential kinase inhibitor; antiviral R&D
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-OCH₃ C₆H₅BrN₄O Intermediate for nucleoside analogs
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine 3-I, 6-Cl C₅H₂ClIN₄ Halogenated precursor for further derivatization
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-CH₃ C₇H₇Cl₂N₄ Antibacterial and antiproliferative activity
3-(4-Chlorophenyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine 3-(4-ClC₆H₄), 4-NH₂ C₁₁H₈ClN₅ EGFR-TK inhibitory activity
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine 4-OCH₃, 6-NH₂ C₆H₇N₅O Solubility-enhanced nucleoside analog

Key Structural and Functional Differences:

Bromo/Chloro: Smaller halogens reduce steric hindrance but may decrease van der Waals interactions in enzyme pockets .

Position 4 Substituents Methoxy (Target Compound): The electron-donating methoxy group increases ring electron density, altering reactivity in nucleophilic substitutions compared to chloro or amino groups . Chloro/Amino: Chloro is a leaving group, facilitating further derivatization, while amino groups enable hydrogen bonding in kinase inhibitors .

Position 6 Substituents

  • Chloro (Common in Analogs) : A versatile leaving group, enabling Suzuki couplings or nucleophilic displacements to introduce aryl or amine groups .

Biological Activity

6-Chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various research findings.

  • Molecular Formula : C₆H₄ClIN₄O
  • Molecular Weight : 310.48 g/mol
  • CAS Number : 1628055-65-1

Synthesis

The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves several methods, including:

  • Cyclization Reactions : Utilizing starting materials such as 2-chloro-3-iodo-aniline and methoxybenzyl bromide under specific reaction conditions.
  • Pd-Catalyzed Coupling : Employing Suzuki-Miyaura coupling to introduce aryl groups selectively at the 3 and 6 positions of the pyrazolo-pyrimidine core .

Anticancer Activity

Research indicates that compounds similar to 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. In vitro studies have demonstrated:

  • Inhibition of Cancer Cell Proliferation : The compound showed effective inhibition against various cancer cell lines, including breast and lung cancers.
  • Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary results suggest potential antifungal properties, although further investigation is required to establish efficacy .

Enzyme Inhibition

6-Chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been found to inhibit specific enzymes involved in disease processes:

  • Kinase Inhibition : It has shown promise as a kinase inhibitor, which could be beneficial in treating conditions like cancer where kinase activity is dysregulated.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the micromolar range against cancer cell lines, highlighting their potential as lead compounds for drug development .
  • Antimicrobial Study : Another research article analyzed the antimicrobial efficacy of various pyrazolo derivatives, including 6-chloro-3-iodo derivatives, demonstrating significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Research Findings Summary

Biological ActivityObservations
AnticancerSignificant inhibition of cancer cell lines; apoptosis induction via caspase activation
AntimicrobialEffective against Gram-positive/negative bacteria; potential antifungal properties
Enzyme InhibitionPromising kinase inhibitor activity

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